molecular formula C15H17Cl2FN2 B13523134 1-(2-Fluorobenzyl)-1,2,3,4-tetrahydroquinoxaline dihydrochloride

1-(2-Fluorobenzyl)-1,2,3,4-tetrahydroquinoxaline dihydrochloride

Cat. No.: B13523134
M. Wt: 315.2 g/mol
InChI Key: VWZOKYDPLNNJEC-UHFFFAOYSA-N
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Description

However, structural analogs such as 1-(3-chlorobenzyl)-1,2,3,4-tetrahydroquinoxaline dihydrochloride (CAS 1416352-00-5) and other tetrahydroquinoxaline derivatives are extensively documented.

Tetrahydroquinoxaline derivatives are heterocyclic compounds with a fused benzene and piperazine-like ring system. Substitutions at the benzyl position (e.g., halogen or alkyl groups) modulate their pharmacological and physicochemical properties. The 2-fluorobenzyl substitution introduces a fluorine atom at the ortho position of the benzyl group, which may enhance metabolic stability and binding affinity in biological systems compared to chlorinated or non-halogenated analogs.

Properties

Molecular Formula

C15H17Cl2FN2

Molecular Weight

315.2 g/mol

IUPAC Name

4-[(2-fluorophenyl)methyl]-2,3-dihydro-1H-quinoxaline;dihydrochloride

InChI

InChI=1S/C15H15FN2.2ClH/c16-13-6-2-1-5-12(13)11-18-10-9-17-14-7-3-4-8-15(14)18;;/h1-8,17H,9-11H2;2*1H

InChI Key

VWZOKYDPLNNJEC-UHFFFAOYSA-N

Canonical SMILES

C1CN(C2=CC=CC=C2N1)CC3=CC=CC=C3F.Cl.Cl

Origin of Product

United States

Preparation Methods

The synthesis of 1-(2-Fluorobenzyl)-1,2,3,4-tetrahydroquinoxaline dihydrochloride typically involves multiple steps, including the formation of the tetrahydroquinoxaline core and the subsequent introduction of the fluorobenzyl group. One common synthetic route involves the reduction of quinoxaline derivatives followed by nucleophilic substitution reactions to introduce the fluorobenzyl group. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

1-(2-Fluorobenzyl)-1,2,3,4-tetrahydroquinoxaline dihydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

1-(2-Fluorobenzyl)-1,2,3,4-tetrahydroquinoxaline dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including interactions with various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-(2-Fluorobenzyl)-1,2,3,4-tetrahydroquinoxaline dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorobenzyl group plays a crucial role in enhancing the compound’s binding affinity and specificity. The pathways involved may include inhibition or activation of certain enzymes, leading to various biological effects .

Comparison with Similar Compounds

Key Observations :

  • Halogen Effects : Chlorine (3-Cl substitution) increases molecular weight and lipophilicity compared to fluorine. Fluorine’s electronegativity may enhance hydrogen bonding and metabolic stability.
  • Fluorinated analogs may exhibit similar solubility trends.

Key Insights :

  • The 3-chloro derivative is validated as a drug intermediate, with hazards linked to toxicity upon ingestion, skin/eye irritation, and respiratory discomfort.
  • Fluorinated analogs are often explored for enhanced blood-brain barrier penetration in neurological therapies, though specific data for the 2-F-benzyl variant is lacking.

Biological Activity

1-(2-Fluorobenzyl)-1,2,3,4-tetrahydroquinoxaline dihydrochloride is a compound of significant interest due to its potential biological activities, particularly in the realm of pharmacology. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a tetrahydroquinoxaline core, which is a common structural motif in various biologically active molecules. The presence of a fluorobenzyl group enhances its pharmacokinetic properties and may influence its interaction with biological targets.

Chemical Formula

  • Molecular Formula : C11H12Cl2F N2
  • Molecular Weight : 265.13 g/mol

1-(2-Fluorobenzyl)-1,2,3,4-tetrahydroquinoxaline dihydrochloride has been investigated for its role as a selective inhibitor of Dipeptidyl Peptidase-IV (DPP-4), an enzyme implicated in glucose metabolism and diabetes management. DPP-4 inhibitors are known to enhance insulin secretion and lower blood glucose levels.

DPP-4 Inhibition

Recent studies have demonstrated that compounds with similar tetrahydroquinoxaline structures exhibit promising DPP-4 inhibitory activity. For example, derivatives bearing the 1,4-dimethyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline scaffold have shown an IC50 in the range of 0.67–1.28 nM compared to Linagliptin (IC50 = 0.77 nM) . This suggests that 1-(2-Fluorobenzyl)-1,2,3,4-tetrahydroquinoxaline dihydrochloride may possess comparable efficacy as a hypoglycemic agent.

Therapeutic Applications

The biological activity of this compound positions it as a potential candidate for treating type 2 diabetes mellitus and possibly other metabolic disorders. The inhibition of DPP-4 leads to increased levels of incretin hormones, which play a crucial role in glucose homeostasis.

Case Studies

  • Antidiabetic Effects : In vivo studies have confirmed the hypoglycemic effects of related compounds in diabetic animal models. These studies indicate that the tetrahydroquinoxaline scaffold is pivotal for DPP-4 inhibitory potency .
  • Antitumor Properties : Tetrahydroquinoline derivatives have also been noted for their antitumor activities. For instance, certain derivatives have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications on the tetrahydroquinoxaline core can significantly affect biological activity. For instance:

  • Substituents at Position 6 : The introduction of various alkyl or aromatic groups at this position has been shown to enhance DPP-4 inhibition .
  • Fluorine Substitution : The presence of fluorine is hypothesized to improve binding affinity due to increased lipophilicity and electronic effects.

Comparative Efficacy

CompoundIC50 (nM)Activity
Linagliptin0.77 ± 0.0085Reference DPP-4 inhibitor
Compound A0.67–1.28Potential DPP-4 inhibitor
Compound BVariesAntitumor activity

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